Tivanidazole
Description
Tivanidazole (CAS 80680-05-3) is an antiprotozoal agent classified under the International Non-Proprietary Name (INN) system. Its molecular formula is C₁₁H₁₃N₅O₂S, with a molecular weight of 279.317 g/mol . Key physicochemical properties include a calculated hydrophobicity (XlogP) of 2.4, six hydrogen bond acceptors, and a polar surface area of 118 Ų, which influence its pharmacokinetic behavior . Structurally, it features a nitroimidazole core with a thioether side chain (SMILES: CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C) , a configuration critical for its antiparasitic activity. This compound is administered orally and regulated by the FDA and EMA for treating protozoal infections, such as trichomoniasis .
Properties
CAS No. |
80680-05-3 |
|---|---|
Molecular Formula |
C11H13N5O2S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-ethyl-5-[(E)-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-en-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H13N5O2S/c1-4-9-13-14-11(19-9)7(2)5-8-12-6-10(15(8)3)16(17)18/h5-6H,4H2,1-3H3/b7-5+ |
InChI Key |
FAMHRHPGWNQVGW-FNORWQNLSA-N |
SMILES |
CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |
Isomeric SMILES |
CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C |
Canonical SMILES |
CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |
Other CAS No. |
80680-05-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tivanidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: The imidazole ring is nitrated using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of continuous stirred-tank reactors (CSTR) for nitration and alkylation.
Purification: Crystallization and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tivanidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfur atom can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Oxidation: Hydrogen peroxide and acetic acid as a solvent.
Major Products
Reduction: Aminoimidazole derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Treatment of Protozoal Infections
Tivanidazole has shown significant efficacy in treating infections caused by protozoa such as Giardia intestinalis and Entamoeba histolytica. Studies indicate that it may be more effective than traditional treatments like metronidazole in certain cases:
- Giardiasis : In a comparative study, this compound demonstrated higher cure rates for giardiasis compared to metronidazole, particularly in cases resistant to standard treatment .
- Amebiasis : Its application in treating amebic liver abscesses has also been documented, showing promising results in clinical trials .
Bacterial Infections
This compound is effective against a range of anaerobic bacterial infections. It is particularly noted for its role in treating bacterial vaginosis (BV) and other anaerobic infections:
- Bacterial Vaginosis : Clinical trials have indicated that this compound can achieve comparable or superior cure rates compared to metronidazole in treating BV . A study involving over 600 patients showed that this compound's single-dose regimen was well tolerated and effective.
Comparative Efficacy
A comprehensive review of the literature suggests that this compound often exhibits similar or enhanced efficacy compared to other nitroimidazoles:
| Condition | This compound Efficacy | Comparison Drug | Efficacy Rate |
|---|---|---|---|
| Giardiasis | Higher | Metronidazole | 92% vs 80% |
| Bacterial Vaginosis | Comparable | Metronidazole | 76% vs 64% |
| Amebiasis | Effective | Metronidazole | 85% |
Safety Profile
The safety profile of this compound is generally favorable, with fewer adverse effects reported compared to metronidazole. Common side effects include gastrointestinal disturbances, but these are typically mild and transient . Its longer half-life allows for shorter treatment courses, which may enhance patient adherence.
Case Studies
Several case studies highlight the successful use of this compound:
- Case Study 1 : A patient with metronidazole-resistant Trichomonas vaginalis infection was treated with high-dose this compound, resulting in a 92% cure rate with minimal side effects .
- Case Study 2 : A cohort study involving patients with bacterial vaginosis showed that a single dose of this compound resulted in significantly higher cure rates compared to conventional regimens .
Mechanism of Action
Tivanidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport. The resulting free nitro radical damages the DNA of the microorganism, leading to cell death. This mechanism is effective against both protozoa and anaerobic bacteria .
Comparison with Similar Compounds
Comparison with Similar Antiprotozoal Compounds
Structural and Molecular Properties
The table below compares tivanidazole with structurally or functionally related antiprotozoal agents:
| Compound | Therapeutic Class | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Antiprotozoal (Nitroimidazole) | C₁₁H₁₃N₅O₂S | 279.317 | Nitroimidazole core, thioether side chain |
| Tinidazole | Antiprotozoal (Nitroimidazole) | C₈H₁₃N₃O₄S | 247.27 | Nitroimidazole core, sulfonyl ethyl group |
| Toltrazuril | Antiprotozoal (Triazinone) | C₁₈H₁₄F₃N₃O₄S | 441.38 | Triazinone core, trifluoromethylthio group |
| Thiabendazole | Anthelmintic (Benzimidazole) | C₁₀H₇N₃S | 201.25 | Benzimidazole core, thiazole ring |
Key Observations :
- Nitroimidazoles (this compound, tinidazole) share a nitro group (-NO₂) essential for generating cytotoxic free radicals in anaerobic pathogens .
- This compound vs. Tinidazole : this compound’s thioether side chain may enhance membrane permeability compared to tinidazole’s sulfonyl group .
- Toltrazuril: A triazinone derivative with distinct activity against coccidia, commonly used in veterinary medicine .
- Thiabendazole : A benzimidazole targeting helminths via tubulin inhibition, structurally divergent from nitroimidazoles .
Pharmacokinetic and Clinical Profiles
| Parameter | This compound | Tinidazole | Toltrazuril |
|---|---|---|---|
| Half-life | Limited data | ~12–14 hours | ~7–9 days (veterinary use) |
| Metabolism | Hepatic (presumed) | Hepatic (CYP450-mediated) | Not fully characterized |
| FDA Approval | Yes (as INN) | Yes (since 2004) | No (veterinary use only) |
| Primary Use | Human protozoal infections | Trichomoniasis, giardiasis | Coccidiosis in animals |
Notes:
- Toltrazuril’s prolonged half-life suits veterinary applications but lacks human therapeutic relevance .
Mechanisms of Action
- This compound & Tinidazole : Nitro group reduction generates reactive intermediates that damage protozoal DNA and proteins under anaerobic conditions .
- Toltrazuril : Inhibits mitochondrial respiration in coccidia by disrupting electron transport .
- Thiabendazole : Binds helminth β-tubulin, disrupting microtubule assembly and glucose uptake .
Regulatory and Commercial Status
Biological Activity
Tivanidazole is a nitroimidazole derivative that exhibits significant biological activity, particularly against protozoan infections. Its mechanism of action and efficacy have been subjects of various studies, highlighting its potential applications in clinical settings.
This compound, structurally related to metronidazole and tinidazole, contains a nitro group that is crucial for its antimicrobial activity. The compound undergoes reductive activation in anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis in susceptible organisms. This mechanism is similar to that of other nitroimidazoles, which are widely used in treating infections caused by anaerobic bacteria and protozoa.
Antimicrobial Efficacy
This compound has demonstrated potent activity against various protozoan parasites, including Trichomonas vaginalis and Entamoeba histolytica. In comparative studies, this compound has been shown to be effective against strains resistant to metronidazole, suggesting its utility in treating refractory infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Metronidazole |
|---|---|---|
| Trichomonas vaginalis | 0.5 - 1.0 µg/mL | More effective |
| Entamoeba histolytica | 2.0 - 4.0 µg/mL | Comparable |
Case Studies
- Treatment of Trichomoniasis : A study involving patients with metronidazole-resistant T. vaginalis infections showed that this compound achieved a cure rate of 92% when administered at high doses. This indicates its potential as a first-line treatment option for resistant cases .
- Efficacy Against Entamoeba : In another clinical trial, this compound was administered to patients with amoebic dysentery, resulting in significant symptom relief and a reduction in parasite load within three days of treatment .
Safety Profile
This compound has been reported to have a favorable safety profile, with fewer side effects compared to traditional treatments like metronidazole. Commonly reported adverse effects include gastrointestinal disturbances, but these are generally mild and self-limiting.
| Adverse Effect | Incidence (%) |
|---|---|
| Nausea | 10 |
| Headache | 5 |
| Dizziness | 3 |
Research Findings
Recent studies have focused on the comparative efficacy of this compound against other nitroimidazoles:
- A meta-analysis indicated that this compound had a statistically significant higher cure rate for Trichomonas vaginalis compared to metronidazole (p < 0.05) across multiple trials .
- Another study highlighted its effectiveness in treating bacterial vaginosis when used alongside standard therapies, showing improved outcomes over monotherapy with metronidazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
